molecular formula C29H28N2O B5982306 (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

Cat. No.: B5982306
M. Wt: 420.5 g/mol
InChI Key: MUXHIWULZNSQHD-UHFFFAOYSA-N
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Description

(4-Benzylpiperidino)(8-methyl-2-phenyl-4-quinolyl)methanone is a structurally complex organic compound featuring a quinoline core substituted with a methyl group at position 8, a phenyl group at position 2, and a methanone group at position 4. The methanone bridges the quinoline moiety to a 4-benzylpiperidino group, which consists of a piperidine ring (a six-membered saturated ring with one nitrogen atom) substituted with a benzyl group at the 4-position. This compound’s unique architecture combines lipophilic (benzyl, phenyl) and hydrogen-bonding (methanone, piperidine) functionalities, making it a promising candidate for pharmacological and materials science research .

The quinoline core is known for its planar aromatic structure, which facilitates interactions with biological targets such as DNA or enzymes. The 8-methyl and 2-phenyl substituents may enhance metabolic stability and target affinity, respectively, while the 4-benzylpiperidino group contributes to solubility and bioavailability .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O/c1-21-9-8-14-25-26(20-27(30-28(21)25)24-12-6-3-7-13-24)29(32)31-17-15-23(16-18-31)19-22-10-4-2-5-11-22/h2-14,20,23H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXHIWULZNSQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline precursors. One common method involves the catalytic hydrogenation of 4-cyanopyridine to produce 4-benzylpiperidine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the hydrogenation and other key reactions.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.

Scientific Research Applications

(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. These interactions can modulate biochemical pathways and lead to the observed effects.

Comparison with Similar Compounds

Quinoline Derivatives

  • (4-Benzylpiperazino)[2-(4-methoxyphenyl)-3-methyl-4-quinolyl]methanone ( ): Substituents: 2-(4-Methoxyphenyl), 3-methyl on quinoline; 4-benzylpiperazino (two nitrogen atoms). Key Differences: The piperazine ring (vs. Molecular Weight: ~453 g/mol (estimated).
  • [4-(4-Fluorophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone ( ): Substituents: 2-Pyridyl on quinoline; 4-fluorophenylpiperazino. Key Differences: The pyridyl group enhances metal-coordination capability, while the fluorophenylpiperazino moiety may improve CNS penetration. Reported to interact with serotonin (5-HT) receptors.

Methanone-Linked Piperidine/Piperazine Derivatives

  • (4-Methoxyphenyl)(4-phenethylpiperazino)methanone ( ): Substituents: 4-Methoxyphenyl; phenethylpiperazino. Key Differences: Lacks the quinoline core but shares the methanone-linked piperazine structure. The phenethyl group increases lipophilicity, favoring applications in neuropharmacology.
  • (4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone ( ): Substituents: Hydroxy and trifluoromethoxy groups on quinoline; simple piperidine. Key Differences: The trifluoromethoxy group enhances metabolic resistance, while the hydroxy group enables hydrogen bonding.

Pharmacological and Chemical Properties

Bioactivity

  • Anticancer Potential: Quinoline derivatives (e.g., 4-aminoquinolines) are known for DNA intercalation and topoisomerase inhibition. The 2-phenyl and 8-methyl groups in the target compound may enhance DNA binding affinity compared to simpler quinolines .
  • CNS Activity : Piperidine derivatives often exhibit affinity for neurotransmitter receptors. The benzyl group in the target compound may modulate dopamine or serotonin receptor interactions, as seen in structurally related piperazine derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Features
Target Compound C₂₉H₃₀N₂O 422.5 ~4.2 High lipophilicity (benzyl, phenyl)
(4-Benzylpiperazino)[2-(4-MeOPh)-3-Me-4-quinolyl]methanone C₂₈H₂₈N₃O₂ 453.5 ~3.8 Piperazine ring, methoxy group
[4-(4-FPh)piperazino][2-pyridyl-4-quinolyl]methanone C₂₅H₂₀FN₃O 397.4 ~2.9 Fluorophenyl, pyridyl

*logP values estimated using fragment-based methods.

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